(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
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Overview
Description
(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol is a complex organic compound with a unique structure characterized by multiple chiral centers and a tetradecahydropicen backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Tetradecahydropicen Backbone: This step involves the cyclization of linear precursors under specific conditions to form the polycyclic structure.
Introduction of Functional Groups: Various functional groups, such as methoxy and hydroxyl groups, are introduced through reactions like methylation and hydroxylation.
Chiral Resolution: The final step involves the resolution of chiral centers to obtain the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol involves its interaction with specific molecular targets and pathways. It may modulate oxidative stress response pathways, leading to protective antioxidant and anti-inflammatory responses in normal cells while inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Bardoxolone Methyl: A synthetic triterpenoid with similar structural features and biological activities.
(4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone: Another compound with a similar tetradecahydropicen backbone.
Uniqueness
(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C31H52O2 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(6aR,6bS,8aR,14bS)-14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol |
InChI |
InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3/t21?,22?,23?,24?,25?,28-,29+,30-,31-/m1/s1 |
InChI Key |
VKGXBRHZFJRMOC-UPVUWXBNSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC(C4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)OC)C1CC(CC2)(C)C)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C |
Origin of Product |
United States |
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